3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide
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Overview
Description
3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound characterized by the presence of multiple nitro groups and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide typically involves the nitration of benzoic acid derivatives. One common method includes the nitration of 3-nitrobenzoic acid using nitric acid in the presence of concentrated sulfuric acid . This reaction yields 3,5-dinitrobenzoic acid, which can then be further reacted with appropriate amines to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of batch reactors and advanced microchannel reactors has been explored to improve the yield and purity of the product . These methods ensure efficient heat exchange and control over reaction conditions, leading to higher yields and better quality products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or related compounds.
Scientific Research Applications
3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the benzamide moiety.
3-Nitrobenzoic acid: Contains fewer nitro groups and different chemical properties.
4-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
Uniqueness
3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its multiple nitro groups and benzamide structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9N5O8 |
---|---|
Molecular Weight |
375.25 g/mol |
IUPAC Name |
3,5-dinitro-2-[(3-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H9N5O8/c15-13(20)10-5-9(18(24)25)6-11(19(26)27)12(10)16-14(21)7-2-1-3-8(4-7)17(22)23/h1-6H,(H2,15,20)(H,16,21) |
InChI Key |
HETUNJJNXMJMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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